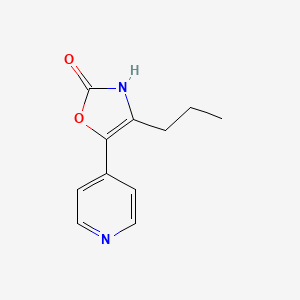

4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone

Description

Contextualization within Oxazolone (B7731731) Chemistry and Heterocyclic Systems

Heterocyclic systems are a cornerstone of medicinal chemistry, representing a vast class of cyclic compounds that incorporate at least one atom other than carbon within their ring structure. Oxazolones, also known as azlactones, are a specific family of five-membered heterocyclic compounds containing both an oxygen and a nitrogen atom. biointerfaceresearch.comwikipedia.orgresearchgate.net There are five structural isomers of oxazolone, distinguished by the positions of the carbonyl group and the endocyclic double bond. biointerfaceresearch.comwikipedia.orgresearchgate.net The 2(3H)-oxazolone structure, as seen in 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone, is one of these isomeric forms.

Oxazolones are recognized as valuable synthons, or building blocks, for creating a wide array of more complex organic molecules, including amino acids, peptides, and various other heterocyclic scaffolds. researchgate.netrsc.orgresearchgate.net Their versatile reactivity makes them excellent substrates in diversity-oriented synthesis, a strategy used to generate libraries of structurally diverse compounds for biological screening. rsc.org The chemical properties and biological activities of oxazolone derivatives are highly dependent on the substituents attached to the core ring, particularly at the C-2 and C-4 positions. biointerfaceresearch.comsemanticscholar.org This adaptability has made the oxazolone scaffold a frequent target in the development of novel therapeutic agents with a wide range of potential applications, including anti-inflammatory, antimicrobial, and anticancer activities. biointerfaceresearch.combiointerfaceresearch.comresearchgate.net

Rationale for Research Focus on this compound

The primary impetus for the scientific investigation of this compound, also identified in the literature as MDL 27,032, stems from its specific biological activities as a potential therapeutic agent. nih.gov Research has characterized it as a novel vasodilator, a substance that widens blood vessels. nih.gov This property prompted further studies to elucidate its mechanism of action, particularly its effects on vascular smooth muscle relaxation. nih.gov

Detailed investigations revealed that this compound functions as an active site-directed inhibitor of two crucial enzymes: protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA). nih.gov The inhibition of these kinases is competitive with respect to Mg(++)-ATP, indicating that the compound likely binds to the ATP-binding site of these enzymes. nih.gov This dual inhibitory action distinguishes it from other vasodilators and kinase inhibitors, providing a strong rationale for its study as a unique pharmacological tool and potential drug candidate. The presence of the pyridinyl ring is a common feature in many kinase inhibitors, and the specific combination of the 4-propyl and 5-(4-pyridinyl) substituents on the 2(3H)-oxazolone core is critical for its targeted activity.

Table 1: Physicochemical and Inhibitory Properties of this compound (MDL 27,032)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molar Mass | 204.23 g/mol | |

| Inhibition of Protein Kinase C (Ki) | 24 µM | nih.gov |

| Inhibition of cAMP-dependent Protein Kinase (Ki) | 14.3 µM | nih.gov |

Data sourced from kinetic experiments revealing competitive inhibition with Mg(++)-ATP.

The broader class of substituted oxazolones has also been investigated for the inhibition of other kinases, such as p38 MAP kinase, which is involved in inflammatory responses. nih.govnih.gov This highlights the general interest in the oxazolone scaffold as a platform for developing kinase inhibitors. The specific structural features of this compound make it a targeted inhibitor of PKC and PKA, driving its focused research. nih.gov

Historical Development of Related Oxazolone Scaffolds in Academic Inquiry

The history of oxazolone chemistry dates back to the late 19th century. The first synthesis of an oxazolone was reported by Plöchl in 1883. researchgate.netresearchgate.net This was followed by the development of the well-known Erlenmeyer-Plöchl reaction, a condensation reaction used to synthesize 4-aryl- or 4-alkylidene-substituted-5(4H)-oxazolones, often referred to as azlactones. biointerfaceresearch.comnih.gov This method, which typically involves the reaction of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), became a foundational technique in heterocyclic chemistry. biointerfaceresearch.comcrpsonline.com

Throughout the 20th century, academic and industrial interest in oxazolones grew, largely due to their utility as intermediates in the synthesis of amino acids and peptides and the discovery of their diverse biological activities. researchgate.net Researchers have developed numerous derivatives and explored their pharmacological potential, identifying compounds with antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and anti-HIV properties. biointerfaceresearch.comresearchgate.netcrpsonline.com The development of new synthetic methodologies, including the use of microwave irradiation and various catalysts, has further expanded the accessibility and diversity of oxazolone scaffolds. biointerfaceresearch.com The concept of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, has also been applied to oxazolone chemistry to fine-tune the pharmacological profiles of these molecules. nih.govresearchgate.netnih.govcambridgemedchemconsulting.comnih.gov This long history of academic inquiry has established the oxazolone ring as a privileged scaffold in medicinal chemistry, paving the way for the investigation of specific derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-3-9-10(15-11(14)13-9)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCATKBAKISRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149149 | |

| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110124-55-5 | |

| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110124555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propyl 5 4 Pyridinyl 2 3h Oxazolone and Its Derivatives

Established Synthetic Pathways and Their Mechanistic Underpinnings

The foundational methods for synthesizing oxazolones have been refined over decades, with a deep understanding of their reaction mechanisms enabling broader application and optimization.

Cyclization of Precursors: Elucidation of Reaction Mechanisms

The formation of the oxazolone (B7731731) ring is frequently achieved through the intramolecular cyclization of suitable precursors. A primary and historically significant method is the Erlenmeyer-Plochl azlactone synthesis, first described in the late 19th century. researchgate.netresearchgate.net This reaction typically involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base such as sodium acetate (B1210297). researchgate.netbiointerfaceresearch.com

The mechanism proceeds through several key steps. Initially, the acetic anhydride facilitates the cyclization of the N-acylglycine to form a 2-substituted-5(4H)-oxazolone, also known as an azlactone. biointerfaceresearch.com This intermediate possesses an active methylene (B1212753) group at the C-4 position. In the presence of a base, this position is deprotonated, creating a nucleophilic enolate. This enolate then undergoes a Perkin-type condensation with the carbonyl group of the aldehyde or ketone, followed by the elimination of a water molecule to yield the final 4-alkylidene or 4-arylidene-5(4H)-oxazolone. biointerfaceresearch.com

Another important cyclization pathway involves the treatment of α-acylamino acids with a dehydrating agent like phosphorous tribromide, which yields an oxazolone hydrobromide. biointerfaceresearch.com Subsequent treatment with a mild base can then produce the free oxazolone. biointerfaceresearch.com More modern variations utilize organoselenium iodides to promote the intramolecular nucleophilic cyclization of N-alkynyl ethylcarbamates. This reaction is highly regioselective, proceeding via a seleniranium intermediate to give 5-endo-dig cyclization products exclusively. rsc.org

Condensation Reactions in Oxazolone Synthesis: Mechanistic Investigations

Condensation reactions are central to the synthesis of unsaturated oxazolones. The Erlenmeyer synthesis remains the most facile and efficient method for this transformation. nih.gov The reaction involves the cyclodehydration condensation of an acyl glycine (B1666218) with a carbonyl compound, typically using acetic anhydride as both the solvent and dehydrating agent. biointerfaceresearch.com The choice of reactants and conditions can be tailored; for instance, N-benzoylglycine can be heated with various benzenedicarboxaldehydes in the presence of anhydrous sodium acetate and acetic anhydride to produce unsaturated 4,4'-bis-[5(4H)-oxazolones]. researchgate.net

Mechanistically, these reactions are driven by the formation of the highly reactive azlactone intermediate. The rate of reaction is often dependent on the nature of the aldehyde used, with electron-withdrawing groups on the aromatic aldehyde generally increasing the reaction rate. sphinxsai.com The versatility of this condensation approach allows for the synthesis of a vast library of oxazolone derivatives by varying the N-acylamino acid and the carbonyl compound. researchgate.net

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

The introduction of catalysts has revolutionized oxazolone synthesis, leading to milder reaction conditions, improved yields, and greater control over selectivity.

Transition metals have emerged as powerful catalysts for constructing the oxazolone ring. Palladium-based catalysts are particularly noteworthy. For example, a Pd-catalyzed reaction of β,β-dibromoenamides has been shown to produce 3,5-disubstituted oxazolones. ijsrp.org The process involves an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-O coupling. organic-chemistry.org In another approach, Pd(OAc)₂ or Pd(CF₃CO₂)₂ catalyzes the coupling of N-alkynyl tert-butyloxycarbamates with aryl halides, proceeding through oxidative addition and oxypalladation to yield diverse oxazolones. ijsrp.orgorganic-chemistry.org

Silver catalysis has also been successfully employed. A tandem condensation reaction using a silver acetate (AgOAc) catalyst allows for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives under mild conditions. nih.gov Control experiments suggest the mechanism involves an initial condensation reaction, highlighting the role of the metal in facilitating key bond formations. nih.gov Other metals, such as zinc in the form of ZnO, have been used to catalyze the synthesis of 4-arylmethylene-2-phenyl-5(4H)-oxazolones from substituted benzaldehydes and hippuric acid. researchgate.net

Table 1: Comparison of Transition Metal Catalysts in Oxazolone Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

| Pd(CF₃CO₂)₂ | N-alkynyl tert-butyloxycarbamate, Aryl halide | 3,5-disubstituted oxazolone | High yield (84%), good functional group tolerance | ijsrp.org |

| AgOAc / Cs₂CO₃ | 2-aminophenol, Formaldehyde, Benzenethiol | Benzo[d]oxazole derivative | Mild conditions, economical approach | nih.gov |

| ZnO | Hippuric acid, Substituted benzaldehyde | 4-arylmethylene-2-phenyl-5(4H)-oxazolone | Simple procedure, effective catalysis | researchgate.net |

| Pd(PPh₃)₄ / CuCl₂ | N-alkynyl alkyloxycarbamate | 4-halo-oxazolone | Mild, rapid, and efficient | organic-chemistry.org |

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for oxazolone synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com One prominent technique is the use of microwave irradiation, which can dramatically reduce reaction times and often eliminates the need for a catalyst. biointerfaceresearch.com For example, irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride for just a few minutes can produce oxazolones in high yields (70-75%). biointerfaceresearch.com

Solvent-free reactions represent another key green strategy. The multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones can be achieved through mechanochemical grinding of the reactants, offering an environmentally friendly and atom-efficient process. researchgate.netnih.gov The use of reusable or less toxic catalysts, such as neutral alumina (B75360) combined with boric acid, also aligns with green chemistry principles. biointerfaceresearch.com Furthermore, electrochemical methods have been developed, such as a phosphine-mediated deoxygenative cycloaddition of carboxylic acids, which avoids the use of transition metals and toxic oxidants entirely. rsc.org The quest for alternatives to transition metals is driven by the desire to reduce the toxicity associated with metal catalysts, making metal-free protocols highly desirable. nih.gov

Table 2: Green Synthetic Approaches to Oxazolones

| Method | Conditions | Catalyst/Reagent | Key Advantages | Reference |

| Microwave Irradiation | Microwave heating (2450 MHz), 4-5 min | Acetic anhydride | Rapid reaction, catalyst-free, high yield | biointerfaceresearch.com |

| Mechanochemical Grinding | Solvent-free grinding | Fused sodium acetate | Environmentally friendly, atom efficient | researchgate.net |

| Electrochemical Synthesis | Anodic oxidation | Phosphine mediator | Avoids transition metals and toxic oxidants | rsc.org |

| Reusable Catalyst | - | Al₂O₃-H₃BO₃ | Reusable catalytic system | biointerfaceresearch.com |

Novel Approaches and Methodological Innovations

Research continues to push the boundaries of oxazolone synthesis, leading to novel methodologies with enhanced scope and efficiency. An innovative approach involves a transition-metal-free [3+2] annulation of azadienes with haloalcohols to prepare highly functionalized spiro-oxazolidines. nih.gov This method is experimentally simple, proceeds under mild conditions, and offers excellent regioselectivity and a broad substrate scope. nih.gov

Another novel strategy is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) for the condensation with aldehydes. This has been applied to prepare 4,5-disubstituted oxazolines from formyl-substituted aryl- and heteroaryltrifluoroborates under basic conditions, which can then be used in subsequent cross-coupling reactions. nih.gov Additionally, electrochemical methods are gaining traction as a green and sustainable approach. A direct electrochemical phosphine-mediated [3+2] cycloaddition employs inexpensive and abundant carboxylic acids as starting materials, generating an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org These innovative methods expand the synthetic chemist's toolkit, enabling the construction of complex oxazolone-containing molecules with greater precision and environmental consideration.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, making them highly attractive for heterocyclic synthesis. dntb.gov.uaresearchgate.net The Erlenmeyer-Plöchl reaction, a classic method for synthesizing 4-alkylidene-5(4H)-oxazolones (azlactones), can be adapted into a multi-component strategy. biointerfaceresearch.comcrpsonline.com A plausible MCR for a precursor to 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone would involve the condensation of an N-acyl glycine, an aromatic aldehyde, and a dehydrating agent. researchgate.net

Specifically, the synthesis of a 4-pyridinylidene intermediate could be achieved by reacting glycine, a butanoyl derivative (like butanoyl chloride or butyric anhydride to install the propyl group at C2 of an intermediate azlactone), pyridine-4-carbaldehyde, and a dehydrating agent like acetic anhydride. researchgate.netresearchgate.net Mechanochemical approaches, which involve solvent-free grinding of reactants, have also emerged as a green and efficient alternative to traditional solvent-based methods for azlactone synthesis. researchgate.net These strategies are noted for their simple work-up, high yield, and environmental friendliness. researchgate.net

While MCRs typically yield 5(4H)-oxazolones, these can serve as versatile precursors that can be converted to the 2(3H)-oxazolone isomer through subsequent rearrangement or ring-opening and re-cyclization steps.

Table 1: Plausible Multi-component Strategy for Oxazolone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Glycine | Butanoyl Chloride | Pyridine-4-carbaldehyde | Acetic Anhydride, Sodium Acetate | 4-(pyridin-4-ylmethylene)-2-propyl-5(4H)-oxazolone | researchgate.net |

| N-Butanoylglycine | Pyridine-4-carbaldehyde | N/A | Acetic Anhydride, Sodium Acetate | 4-(pyridin-4-ylmethylene)-2-propyl-5(4H)-oxazolone | crpsonline.comnih.gov |

| 3-Aminopyrazol-5-ones | Salicylic Aldehydes | Acetylacetic Ester | Piperidine, Acetic Acid | Polycondensed Heterocycles | nih.gov |

Stereoselective Synthesis and Chiral Induction Studies

The introduction of chirality into the oxazolone core is of great importance for applications in asymmetric synthesis and medicinal chemistry. rsc.org Stereoselective methods for synthesizing oxazolidin-2-ones often focus on controlling the stereochemistry at the C4 and C5 positions.

One effective strategy involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, which facilitates an intramolecular cyclization to form the 4,5-disubstituted oxazolidin-2-one framework. mdpi.com Another powerful approach is the intramolecular cyclization of chiral aziridines with phosgene, which can produce enantiomerically pure oxazolidinones in high yields. nih.gov For a compound like this compound, a chiral center could be introduced at the C4 position, bearing the propyl group. This could potentially be achieved by starting with a chiral α-amino acid, such as (R)- or (S)-2-aminohexanoic acid, and employing cyclization methods that preserve stereochemical integrity.

Microwave-assisted protocols using recoverable heterogeneous catalysts have been developed for the rapid and green synthesis of chiral oxazolines from nitriles and chiral β-amino alcohols, a strategy that could be conceptually adapted. rsc.org Although direct chiral induction studies on this compound are not extensively documented, the principles from related systems provide a clear roadmap. For instance, the synthesis of chiral oxazol-5-one derivatives containing other functionalities has been successfully demonstrated. nih.gov

Table 2: Strategies for Stereoselective Oxazolone/Oxazolidinone Synthesis

| Method | Key Precursors | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Aldol / Curtius Reaction | Chiral N-acylated thiazolidinethione, Aldehyde | Diastereoselective formation of 4,5-disubstituted oxazolidin-2-ones | mdpi.com |

| Intramolecular Cyclization | Chiral Aziridine-2-methanols | Enantiomerically pure 4-substituted oxazolidinones | nih.gov |

| Intramolecular Cascade Reaction | α-Chiral Aldimines, Grignard Reagents | Diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones | researchgate.net |

Derivatization Strategies for Structural Modification

Structural modification of the parent molecule can be pursued by targeting either the pyridinyl moiety or the oxazolone ring system to explore the chemical space and generate analogues.

Functionalization at the Pyridinyl Moiety

The pyridine (B92270) ring is a versatile handle for structural modification. Standard pyridine chemistry can be applied to introduce a wide variety of functional groups.

N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles. N-alkylation with alkyl halides would yield pyridinium (B92312) salts, introducing a positive charge and modifying solubility. N-oxidation with agents like m-CPBA would produce the corresponding N-oxide, which alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution (EAS): Direct EAS on the pyridine ring is generally difficult due to its electron-deficient nature. However, activating groups on the ring or conversion to the N-oxide can facilitate these reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards SNAr, especially with a leaving group at the C2 or C4 position. While the parent molecule lacks a leaving group, synthetic strategies starting with substituted pyridines (e.g., halopyridines) could be employed to build the oxazolone scaffold, thereby incorporating diversity at the pyridinyl moiety from the outset. nih.gov For example, the synthesis of 2-phenyl-4-(4-trifluoromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazolidin-5-one demonstrates the use of a substituted pyridine in forming a heterocyclic system. mdpi.com

Modifications of the Oxazolone Ring System

The oxazolone ring itself presents several sites for chemical modification, including the ring nitrogen and the carbon atoms.

N-Alkylation: The nitrogen at the N3 position of the 2(3H)-oxazolone ring can be alkylated using various alkylating agents under basic conditions. juniperpublishers.com For related heterocycles like 2-oxazolines, potassium t-butoxide (KOt-Bu) has been used to promote N-alkylation. beilstein-journals.org The regioselectivity of N-alkylation versus O-alkylation can often be controlled by the choice of base, solvent, and alkylating agent. juniperpublishers.combeilstein-journals.org

C4-Substitution: The C4 position, bearing the propyl group, is a key site for modification. While post-synthesis modification at this position is challenging, using different α-amino acids during the initial synthesis provides a direct route to C4 analogues. The oxazolone enolate can also undergo selective C4-addition with electrophiles. nih.gov

Ring-Opening Reactions: The oxazolone ring can be opened by various nucleophiles, a reaction that leverages the ring's nature as an activated ester. nih.gov This reactivity allows for the synthesis of α-amino acid derivatives. For example, reaction with alcohols under acidic conditions can yield the corresponding N-acyl protected esters. nih.gov Similarly, reaction with amines leads to amides. nih.gov Even sterically hindered oxazolones have been shown to be effective electrophiles for amidation. nih.gov Acylation of nitroalkylmalonates can also lead to ring closure, forming different heterocyclic systems like isoxazolines. researchgate.net

Table 3: Potential Modifications of the Oxazolone Ring

| Reaction Type | Position | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | N3 | Alkyl Halide, Base (e.g., K₂CO₃, Cs₂CO₃) | N3-Alkyl-oxazolone | juniperpublishers.com |

| Ring-Opening (Alcoholysis) | C5 (carbonyl) | Alcohol, Acid Catalyst | N-Acyl Amino Ester Derivative | nih.gov |

| Ring-Opening (Aminolysis) | C5 (carbonyl) | Amine | N-Acyl Amino Amide Derivative | nih.gov |

| C4-Addition | C4 | Electrophile (e.g., perfluoroarenes), Base (e.g., TMG) | C4-Substituted Amino Acid Derivative | nih.gov |

Chemical Reactivity and Mechanistic Organic Chemistry Investigations

Ring-Opening Reactions and Transformation Pathways

The 2(3H)-oxazolone ring is a stable heterocycle, but it can undergo ring-opening under specific conditions, typically initiated by nucleophilic attack. researchgate.netnih.gov These reactions are fundamental to the transformation of oxazolones into other valuable chemical entities, such as α-amino acid derivatives. acs.org

The most common pathway for the ring-opening of the oxazolone (B7731731) core is through nucleophilic attack at the electrophilic carbonyl carbon (C2). This process is exemplified by the dynamic kinetic resolution of oxazol-5(4H)-ones through alcoholysis, which serves as a significant method for preparing enantiomerically enriched α-amino acid derivatives. acs.org In a similar vein, the reaction of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone with nucleophiles like water, alcohols, or amines would be expected to proceed via an initial attack on the carbonyl group, leading to the cleavage of the ester bond and formation of a substituted amino acid derivative.

The general mechanism involves the nucleophile adding to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to the cleavage of the C-O bond within the ring, effectively opening the oxazolone structure. The stability of the leaving group and the reaction conditions will dictate the precise outcome. Furthermore, once the ring is opened, the resulting intermediate can undergo various subsequent transformations or rearrangements, expanding the synthetic utility of the oxazolone scaffold. acs.org

Substituents on the oxazolone ring and its appended groups have a profound impact on the kinetics and thermodynamics of its reactions. The electronic nature of the substituents can modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the ring nitrogen, thereby influencing the rate of ring-opening reactions.

For instance, studies on the cationic ring-opening polymerization of 2-propyl-2-oxazolines have demonstrated that the structure of the propyl group significantly affects the polymerization rate. nih.gov This effect is attributed to the nucleophilicity of the monomer, which is influenced by the electronic and steric properties of the substituent. nih.gov The rate constant for polymerization was found to decrease in the order: cyclopropyl (B3062369) > n-propyl > isopropyl. nih.gov This trend is dictated by electrostatic effects, where the charge on the nitrogen atom of the monomer is the primary driver for the reaction rate. nih.gov

| Monomer | Polymerization Rate Constant (k_p) Trend | Controlling Factor |

| 2-cyclopropyl-2-oxazoline | Highest | Highest nucleophilicity of the nitrogen atom nih.gov |

| 2-n-propyl-2-oxazoline | Intermediate | Intermediate nucleophilicity nih.gov |

| 2-isopropyl-2-oxazoline | Lowest | Lowest nucleophilicity nih.gov |

This table illustrates the influence of the propyl substituent on the ring-opening polymerization rate of related oxazoline (B21484) systems, highlighting the importance of substituent effects on reaction kinetics.

Similarly, the electronic properties of the 4-pyridinyl substituent in this compound are expected to play a crucial role. The electron-withdrawing nature of the pyridine (B92270) ring can influence the reactivity of the oxazolone core. Excellent Hammett-type correlations have been observed in other systems where substituent effects govern reaction rates, indicating that electronic effects can be a predictable factor in reactivity. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Exocyclic Double Bond

The exocyclic double bond in the 5-substituted 2(3H)-oxazolone structure can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In such a reaction, the oxazolone would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. rsc.orgresearchgate.net The feasibility and efficiency of such reactions depend on the electronic nature of both the oxazolone and the diene.

Intramolecular Diels-Alder reactions have been successfully carried out with N-substituted oxazolones, demonstrating their capability to act as dienophilic components. rsc.orgresearchgate.net These reactions provide a powerful tool for the construction of complex polycyclic systems. The oxazolone moiety can also be involved in other types of cycloadditions, such as the hetero-Diels-Alder reaction, where it can react with electron-rich olefins. nih.gov

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The pyridinyl substituent at the 5-position of this compound would influence the electron density of the exocyclic double bond, thereby affecting its reactivity as a dienophile.

Explorations of Aromaticity and Tautomerism in the Oxazolone Core

The 2(3H)-oxazolone core can exist in several tautomeric forms. researchgate.net Tautomerism is a key factor in determining the chemical and physical properties of the molecule. The principal tautomeric equilibrium for this compound would involve the keto (amide) form and the enol (imidic acid) form.

Theoretical studies on related isoxazolone systems have shown that the relative stability of tautomers is influenced by factors such as the nature of substituents and the polarity of the solvent. nih.gov For instance, the presence of bulky substituents can affect the energy differences between tautomers. nih.gov Intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomeric forms. nih.gov

| Tautomer System | Solvent | Relative Energy Difference (ΔE kcal/mol) | Most Stable Tautomer |

| Edaravone Analogue | Chloroform (nonpolar) | -5.80 | Enol form (favored) nih.gov |

| Edaravone Analogue | Water (polar) | Lower energy difference | N-H tautomer stability increases nih.gov |

This table, based on findings from related heterocyclic systems, illustrates how solvent polarity can influence the energetic favorability of different tautomers. nih.gov

The aromaticity of the oxazolone ring itself is limited. However, the concept of aromaticity becomes relevant when considering the potential for the oxazolone to exist in a fully delocalized oxazole (B20620) enol form, which is aromatic. This aromatic intermediate is thought to be involved in processes such as the facile epimerization of oxazolones. acs.org

Redox Chemistry and Electrophilic/Nucleophilic Characteristics

The electrophilic character of this compound is primarily centered at the C2 carbonyl carbon, which is susceptible to nucleophilic attack as discussed in the context of ring-opening reactions. acs.org The C4 and C5 carbons of the oxazolone ring can also exhibit electrophilic or nucleophilic properties depending on the specific reaction conditions and the nature of the attacking or leaving groups.

The redox chemistry of this compound is likely influenced by both the oxazolone and pyridinyl moieties. Studies on analogous isoxazolone derivatives have explored their antioxidant properties, suggesting that they can participate in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. nih.gov The specific tautomeric form present can dictate the preferred antioxidant pathway, with N-H tautomers favoring SET and O-H tautomers favoring HAT. nih.gov The pyridinyl ring can also undergo redox reactions, although this is less common under typical organic reaction conditions.

Based on a comprehensive search of available resources, it is not possible to generate an article with the specific, detailed research findings for the chemical compound “this compound” that adheres to the provided outline.

The required information, particularly concerning dedicated theoretical and computational chemistry studies such as Quantum Chemical Calculations (DFT, FMO, MEP), Molecular Dynamics Simulations, and in silico SAR/pharmacophore modeling specifically for this compound, is not present in the publicly accessible search results. The provided citations in the prompt likely contain this proprietary or specific research data, which could not be accessed.

Generating content on the general principles of these computational methods using other molecules as examples would violate the explicit instruction to focus solely on "this compound" and the strict outline. Therefore, a scientifically accurate and thorough article meeting the user's precise requirements cannot be constructed at this time.

Theoretical and Computational Chemistry Studies

In Silico Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation

Receptor-Based Docking Simulations with Biological Targets

Extensive literature searches did not yield specific receptor-based docking simulation studies for the compound 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone. While computational docking is a common technique to predict the binding affinity and interaction of small molecules with biological targets, no published research detailing such simulations for this particular compound could be identified.

However, related research on other oxazolone (B7731731) derivatives provides insights into the potential application of such studies. For instance, molecular docking studies on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones have been conducted to investigate their interactions with human acetylcholinesterase (hAChE). nih.gov In these studies, docking scores below -10 kcal/mol were considered indicative of high ligand-enzyme affinity, with some derivatives showing scores as favorable as -11.5 kcal/mol. nih.gov These simulations also elucidated non-covalent interactions within the active site of the enzyme. nih.gov

Furthermore, docking studies on different heterocyclic compounds, such as pyrazole (B372694) 1-carbothioamide incorporated isoxazole (B147169) derivatives, have been used to predict their affinity for targets like human Dihydrofolate Reductase (DHFR). researchgate.net Similarly, docking simulations of N-substituted piperidine-1-carboxamides have been employed to evaluate their potential as 15-lipoxygenase (15-LOX) inhibitors, revealing binding free energies and key amino acid interactions. researchgate.net

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structural Confirmation

Spectroscopic methods are fundamental in the analysis of oxazolone (B7731731) derivatives, providing detailed information on the molecular structure, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone. While standard ¹H and ¹³C NMR provide primary structural information, advanced techniques offer deeper insights.

¹H and ¹³C NMR: The structures of oxazolone derivatives are routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.govajol.infoscilit.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl and two multiplets for the methylene (B1212753) groups), characteristic signals for the protons on the pyridine (B92270) ring, and a broad singlet for the N-H proton of the oxazolone ring. nih.gov The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon (C=O) of the oxazolone ring, carbons of the pyridine ring, and the aliphatic carbons of the propyl group. nih.govajol.info

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the propyl group and within the pyridine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignment of each signal in the respective 1D spectra. These techniques are crucial for distinguishing between isomers and confirming the connectivity of the molecule.

Solid-State NMR (ssNMR): While solution-state NMR is more common, solid-state NMR could provide valuable information about the compound's structure and packing in the solid phase, especially if the compound is poorly soluble or if information on its crystalline form is needed. ssNMR can reveal details about polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxazolone C=O | - | ~168-170 |

| Oxazolone C=C | - | ~125-135 |

| Oxazolone C-N | - | ~155-160 |

| Pyridine C (ortho to N) | ~8.6-8.8 | ~150 |

| Pyridine C (meta to N) | ~7.4-7.6 | ~122 |

| Propyl CH₂ (adjacent to ring) | ~2.5-2.7 | ~30 |

| Propyl CH₂ (middle) | ~1.6-1.8 | ~22 |

| Propyl CH₃ | ~0.9-1.0 | ~14 |

| Oxazolone NH | ~9.0-11.0 (broad) | - |

Note: Values are estimations based on typical shifts for similar structural motifs found in oxazolone and pyridine derivatives. nih.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. crpsonline.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, C₁₁H₁₂N₂O₂, with high accuracy.

The fragmentation pattern in electron ionization (EI-MS) can help confirm the compound's structure. Key fragmentation pathways for oxazolone derivatives often involve the cleavage of the heterocyclic ring and the loss of small, stable molecules like CO and CO₂. libretexts.org For this compound, expected fragmentation could include:

Loss of the propyl group: A significant peak corresponding to the loss of a propyl radical (•C₃H₇), resulting in an [M-43]⁺ ion.

Cleavage of the oxazolone ring: Rupture of the oxazolone ring can lead to various fragments. A characteristic loss of CO (28 Da) or CO₂ (44 Da) is common for lactone-type structures. libretexts.org

Pyridine ring fragmentation: The pyridine ring itself can fragment, although it is a relatively stable aromatic system. researchgate.net Fragments corresponding to the pyridinyl moiety would be expected.

By analyzing the fragments produced during the synthesis reaction, MS can also be used to identify reaction intermediates and byproducts, thereby helping to elucidate the mechanistic pathway of its formation. acs.org

Table 2: Predicted Key Mass Fragments for this compound (MW: 204.23)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 204 | [C₁₁H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 176 | [C₁₀H₁₂N₂O]⁺ | Loss of CO |

| 161 | [C₈H₇N₂O₂]⁺ | Loss of propyl radical (•C₃H₇) |

| 78 | [C₅H₄N]⁺ | Pyridinyl cation |

Note: These predictions are based on general fragmentation rules for heterocyclic and carbonyl compounds. libretexts.orgresearchgate.netmiamioh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the oxazolone ring, typically found in the range of 1750-1800 cm⁻¹. nih.govnist.gov Other significant peaks would include the C=N and C=C stretching vibrations of the oxazolone and pyridine rings (around 1500-1650 cm⁻¹) and the C-H stretching vibrations of the aliphatic propyl group and aromatic pyridine ring (around 2800-3100 cm⁻¹). The N-H stretch of the oxazolone ring would appear as a broad band around 3200-3400 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. crpsonline.com The conjugated system formed by the pyridinyl ring and the oxazolone moiety is expected to give rise to distinct absorption bands. Typically, oxazolone derivatives exhibit strong absorption maxima (λmax) due to π→π* transitions within the conjugated system. researchgate.netmdpi.com The presence of the pyridine ring and the specific substitution pattern would influence the exact position of λmax. Solvatochromism studies, where the UV-Vis spectrum is measured in solvents of varying polarity, can offer insights into the nature of the electronic ground and excited states of the molecule. ufms.br

Table 3: Characteristic IR Absorption Frequencies and UV-Vis Transitions

| Technique | Feature | Expected Range |

| IR Spectroscopy | C=O Stretch (Oxazolone) | 1750 - 1800 cm⁻¹ |

| IR Spectroscopy | C=N / C=C Stretch | 1500 - 1650 cm⁻¹ |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) |

| IR Spectroscopy | C-H Stretch (Aliphatic/Aromatic) | 2800 - 3100 cm⁻¹ |

| UV-Vis Spectroscopy | π→π* Transition | ~350 - 400 nm |

| UV-Vis Spectroscopy | n→π* Transition | Lower intensity, may be obscured |

Note: Values are based on data for related oxazolone structures. nih.govresearchgate.net

Crystallographic Studies for Elucidating Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. For this compound, a crystallographic study would reveal the relative orientation of the pyridine and oxazolone rings. This is crucial as the planarity and dihedral angle between these two rings can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as hydrogen bonding (e.g., involving the oxazolone N-H and the pyridine nitrogen) and π-π stacking, that govern the crystal packing. Understanding these packing motifs is essential for studies related to solid-state properties, polymorphism, and solubility. While a specific crystal structure for this exact compound is not publicly available, studies on related heterocyclic compounds demonstrate the power of this technique in confirming stereochemistry and molecular conformation. acs.org

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound, as well as for its purification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the conversion of reactants to products during synthesis. crpsonline.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the separation of starting materials, intermediates, and the final product, allowing for a quick assessment of reaction completion. ijceronline.com

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, a high-resolution separation can be achieved. A purity assessment by HPLC would involve integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method provides a quantitative measure of purity, which is critical for any subsequent chemical or biological studies.

Molecular Level Interactions and Biological Probing Applications

Investigations of Protein Kinase C (PKC) Inhibition Mechanisms

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in various diseases, making it an important target for therapeutic intervention and pharmacological research. 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known by the identifier MDL 27,032, has been identified as an inhibitor of PKC.

Research into the mechanism of action of this compound has revealed that it functions as an active site-directed inhibitor of Protein Kinase C. nih.gov Kinetic studies have demonstrated that its inhibitory action is competitive with respect to magnesium-adenosine triphosphate (Mg++-ATP), with a reported inhibition constant (Ki) of 24 µM. nih.gov This competitive inhibition indicates that the compound directly competes with ATP for binding to the kinase's active site.

The mode of action is noncompetitive with regard to other essential components for PKC activation, such as phospholipids, diacylglycerol, the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA), calcium, or the protein substrates. nih.gov This specificity for the ATP-binding pocket is a common feature among many kinase inhibitors. While the precise amino acid residues within the PKC active site that form hydrogen bonds or hydrophobic interactions with this compound have not been detailed in publicly available literature, its competitive nature with ATP strongly suggests that its binding occurs within this highly conserved region of the kinase domain. The compound also exhibits inhibitory activity against the catalytic subunit of cAMP-dependent protein kinase, likewise in a manner competitive with Mg++-ATP, with a Ki of 14.3 µM. nih.gov

| Enzyme | Inhibition Constant (Ki) | Mode of Inhibition (with respect to ATP) | Reference |

|---|---|---|---|

| Protein Kinase C | 24 µM | Competitive | nih.gov |

| cAMP-dependent protein kinase (catalytic subunit) | 14.3 µM | Competitive | nih.gov |

Studies on other oxazolone (B7731731) derivatives have shown that modifications to the substituents can significantly alter their kinase inhibitory potency and selectivity. mdpi.com For instance, the nature and position of substituents on the phenyl ring of related oxazolone compounds have been shown to be critical for their interaction with the ATP-binding pocket of kinases like Rho-associated coiled-coil-containing protein kinase 2 (ROCKII). mdpi.com This underscores the importance of the specific chemical moieties of this compound in its mechanism of modulating PKC activity.

Exploration of Effects on Cellular Adhesion and Signaling Pathways in Research Models

The inhibition of key signaling kinases by this compound suggests that it can influence cellular processes regulated by these enzymes. It has been reported that this compound can relax vascular smooth muscle that has been contracted with the PKC activator PMA. nih.gov This physiological effect points towards an interference with the signaling pathways that govern smooth muscle contraction.

While this observation implies an effect on the cytoskeletal dynamics within smooth muscle cells, detailed investigations into the specific effects of this compound on cellular adhesion, including the function of focal adhesion proteins and associated signaling pathways, are not described in the available scientific literature. Research on other oxazolone compounds has demonstrated effects on the actin cytoskeleton and related signaling molecules in vascular smooth muscle cells, highlighting a potential area for future investigation with this compound. mdpi.com

Development as Chemical Probes for Biological Research

Chemical probes are indispensable tools for dissecting complex biological processes. The development of probes based on inhibitor scaffolds allows for the identification of enzyme targets, the visualization of their activity, and the elucidation of their roles in cellular pathways.

Fluorescent probes are powerful reagents for imaging the localization and dynamics of their targets within living cells. The general strategy for creating such a probe from an inhibitor like this compound would involve chemically attaching a fluorophore to a position on the molecule that does not disrupt its binding to the target kinase. There is, however, no specific information in the scientific literature on the design or synthesis of fluorescent probes derived from the this compound scaffold. The synthesis of fluorescent probes based on other, more complex oxazolone structures has been reported, demonstrating the feasibility of this approach within the broader class of oxazolone compounds.

Inhibition Mechanisms of Other Enzymes or Receptors

Research into the inhibitory effects of this compound has revealed specific interactions with certain protein kinases, although information regarding its effects on α-glucosidase and topoisomerase is not available in the current body of scientific literature.

Protein Kinase C (PKC) and cAMP-Dependent Protein Kinase (PKA)

Studies have identified this compound as a potent inhibitor of both protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA). nih.gov The mechanism of this inhibition has been elucidated through kinetic experiments. The compound acts as a competitive inhibitor with respect to magnesium-adenosine triphosphate (Mg(++)-ATP). nih.gov This means that this compound binds to the ATP-binding site on these enzymes, thereby preventing the natural substrate from binding and effectively halting the phosphorylation process.

The inhibition was found to be noncompetitive with regard to other essential components for enzyme activity, such as phospholipid, diacylglycerol, phorbol 12-myristate 13-acetate (PMA), calcium, or the substrate proteins themselves. nih.gov The inhibitory constants (Ki) were determined to be 24 µM for its action on purified rat brain protein kinase C and 14.3 µM for the catalytic subunit of cAMP-dependent protein kinase. nih.gov This active site-directed inhibition of PKC and PKA is believed to be the basis for its observed effect of relaxing vascular smooth muscle. nih.gov

| Enzyme Target | Inhibitory Mechanism | Ki Value | Reference |

| Protein Kinase C (PKC) | Competitive with Mg(++)-ATP | 24 µM | nih.gov |

| cAMP-Dependent Protein Kinase (PKA) | Competitive with Mg(++)-ATP | 14.3 µM | nih.gov |

α-Glucosidase and Topoisomerase

As of the latest available research, there is no specific data or published studies detailing the inhibition mechanisms of this compound on α-glucosidase or topoisomerase enzymes. While other heterocyclic compounds have been investigated as inhibitors for these enzymes, the specific interaction of this compound with them remains an unexplored area of research.

Molecular Basis of Antimicrobial and Antiviral Activity in Research Models

The direct molecular basis of antimicrobial and antiviral activity for this compound has not been extensively detailed in published research. However, by examining studies on structurally related oxazolone compounds, potential mechanisms can be inferred.

Antimicrobial Activity

Research on other 5(4H)-oxazolone derivatives has indicated potential antimicrobial mechanisms. For instance, certain 5(4H)-oxazolone-based sulfonamides have been shown to exhibit antibacterial and antifungal properties. nih.gov The proposed molecular basis for their antimicrobial action involves the inhibition of bacterial virulence factors. nih.gov These virulence factors can include enzymes crucial for bacterial invasion and pigments that protect bacteria from the host's immune response. nih.govpatsnap.com Some of these oxazolone derivatives have been observed to diminish the production of bacterial pigments like staphyloxanthin in S. aureus and pyocyanin (B1662382) in P. aeruginosa, as well as reducing the activity of extracellular enzymes such as proteases and hemolysins. nih.govpatsnap.com It is hypothesized that these effects may stem from the blocking of quorum sensing systems, which regulate virulence factor expression in bacteria. nih.gov However, it is crucial to note that these findings are for related sulfonamide derivatives and not for this compound itself.

| Potential Antimicrobial Mechanism (in related oxazolones) | Affected Bacterial Processes | Target Examples |

| Inhibition of Virulence Factor Production | Pigment synthesis, Extracellular enzyme activity | Staphyloxanthin, Pyocyanin, Proteases, Hemolysins |

| Quorum Sensing Inhibition | Regulation of virulence genes | QS receptors |

Antiviral Activity

There is a lack of specific studies on the molecular basis of antiviral activity for this compound. Research on other heterocyclic structures, such as oxazolo[4,5-d]pyrimidines, has been conducted, but these studies did not demonstrate significant antiviral effects and were often limited by cytotoxicity. nih.gov The general mechanisms of antiviral drugs often involve targeting viral enzymes like DNA or RNA polymerases, or interfering with viral entry and replication processes. nih.gov For example, some antiviral agents function by acting as nucleotide analogues that get incorporated into the viral genome and terminate replication. nih.gov While a different compound, MDL-001, has been shown to target the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, there is no evidence to suggest that this compound functions through a similar mechanism. viromme.combiorxiv.org Without direct research, any proposed antiviral mechanism for this compound remains speculative.

Future Research Directions and Unanswered Questions

Exploration of New Synthetic Paradigms for Scalability and Sustainability

The development of scalable and sustainable synthetic routes for 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone is a critical area for future research. While classical methods like the Erlenmeyer-Plochl reaction are foundational for oxazolone (B7731731) synthesis, they often involve harsh reagents and generate significant waste. biointerfaceresearch.comresearchgate.netrfppl.co.in Modern synthetic strategies, aligned with the principles of green chemistry, offer promising alternatives. ijpsonline.comijpsonline.com

Future research could focus on:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. biointerfaceresearch.comnih.gov

Solvent-free and Aqueous-based Reactions: Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. biointerfaceresearch.comnih.gov

Catalytic Methods: The use of recyclable and reusable catalysts, including biocatalysts and heterogeneous catalysts, can enhance reaction efficiency and reduce waste. nih.gov

Recent advancements in the synthesis of heterocyclic compounds, including oxazolones, have highlighted the potential of multicomponent reactions and the use of eco-friendly catalysts like g-C3N4·OH nanocomposites. nih.gov Applying these innovative approaches to the synthesis of this compound could lead to more efficient and environmentally benign manufacturing processes, which are essential for its potential translation into clinical use.

Advanced Computational Modeling for Predictive Design

Computational modeling presents a powerful tool for the predictive design of novel analogs of this compound with improved efficacy and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into the structural requirements for potent kinase inhibition. frontiersin.orgmdpi.comnih.gov

Future computational efforts could be directed towards:

Predicting Binding Affinities: Developing robust models to predict the binding affinities of new derivatives for Protein Kinase C (PKC) and Protein Kinase A (PKA), as well as other potential off-target kinases.

Identifying Key Structural Features: Using 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify the key steric, electronic, and hydrophobic features that govern the inhibitory activity of the oxazolone scaffold. mdpi.com

Simulating Dynamic Interactions: Employing molecular dynamics simulations to understand the dynamic behavior of the compound within the kinase active site, which can reveal crucial information about binding stability and conformational changes. mdpi.com

By leveraging these computational approaches, researchers can rationally design and prioritize new derivatives for synthesis, thereby accelerating the discovery of more potent and selective drug candidates.

Development of Novel Analytical Methodologies for Real-Time Monitoring in Research

The development of novel and improved analytical methodologies is crucial for the real-time monitoring of this compound in various research settings, including in vitro and in vivo studies. While general analytical techniques for kinase inhibitors, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are well-established, there is a need for methods tailored specifically for this compound. rjptonline.org

Future research in this area should focus on:

High-Throughput Screening Assays: Developing sensitive and robust assays for high-throughput screening of compound libraries to identify new analogs with desired activities.

Real-Time Cellular Analysis: Creating methods for the real-time monitoring of the compound's concentration and its effects within living cells to better understand its pharmacokinetics and pharmacodynamics at a cellular level.

Advanced Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the detailed structural characterization of the compound and its metabolites. ucsf.edu

The development of such analytical tools will be instrumental in advancing the preclinical and potentially clinical development of this compound.

Elucidation of Broader Molecular Interactomes and Off-Target Binding in Complex Systems

A comprehensive understanding of the molecular interactome of this compound is essential to fully characterize its biological effects and potential therapeutic applications. As a kinase inhibitor, it is known to target PKC and PKA, but a broader analysis of its off-target binding profile is necessary. nih.govnih.gov Kinase inhibitors are often promiscuous, and their off-target effects can contribute to both therapeutic efficacy and toxicity. kinaselogistics.comresearchgate.net

Future investigations should aim to:

Systematic Kinase Profiling: Conduct large-scale kinase profiling studies to determine the compound's inhibitory activity against a wide panel of kinases. nih.govsemanticscholar.orgnih.gov This can reveal unexpected therapeutic opportunities and potential liabilities.

Identification of Non-kinase Targets: Employ chemical proteomics and other advanced techniques to identify potential non-kinase protein targets of the compound.

By elucidating the broader molecular interactome, researchers can gain a more complete picture of the compound's mechanism of action, which is crucial for predicting its clinical efficacy and safety profile. This knowledge will also aid in the design of more selective and effective second-generation inhibitors.

Q & A

Q. What are the established synthetic routes for 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone, and what key reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. For example, similar oxazolone derivatives are synthesized via refluxing precursors in ethanol with triethylamine (TEA) as a catalyst, followed by purification using column chromatography (ethyl acetate/hexane mixtures) or recrystallization from 2-propanol . Key factors affecting yield include reaction time (40–48 hours for diazomethane-mediated steps), temperature control (–20 to –15°C for sensitive intermediates), and stoichiometric ratios of reagents like chloranil for oxidation .

Q. How can researchers optimize the purity of this compound during synthesis?

Purity optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis, purification methods such as flash chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/2-propanol are critical . Impurity profiles should be analyzed using HPLC (>95% purity thresholds) and NMR to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- 1H/13C NMR : Essential for confirming the oxazolone ring, pyridinyl substituents, and propyl chain environments. For example, deshielded carbonyl carbons (~170 ppm) and pyridinyl proton splitting patterns are diagnostic .

- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH/OH vibrations (if present) .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 384.1 [M⁺]) and fragmentation patterns to validate the backbone structure .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. To resolve contradictions:

- Standardize bioassay protocols (e.g., MTT assays for cytotoxicity) across studies.

- Re-evaluate compound purity via HPLC and NMR before biological testing .

- Compare results with structurally analogous compounds (e.g., pyrazole or thiazolidinone derivatives) to identify activity trends .

Q. What strategies can be employed to enhance the stability of this compound in solution for pharmacological studies?

- Solvent Selection : Use dimethyl sulfoxide (DMSO) or ethanol, which stabilize heterocyclic compounds via hydrogen bonding .

- Storage Conditions : Store solutions at –20°C in amber vials to prevent photodegradation.

- Buffering Agents : Add stabilizers like ascorbic acid to mitigate oxidative decomposition during long-term assays .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Substituent Variation : Modify the pyridinyl group (e.g., nitro, chloro substituents) or propyl chain length to assess electronic and steric effects on bioactivity .

- Pharmacophore Modeling : Use computational tools to identify critical moieties (e.g., oxazolone carbonyl, pyridinyl nitrogen) for target binding .

- Biological Screening : Test derivatives against panels of enzymes (e.g., kinases) or cancer cell lines to correlate structural changes with potency .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, as minor changes can drastically alter yields or purity .

- Analytical Cross-Validation : Combine multiple techniques (e.g., HPLC with NMR) to confirm compound identity, especially for isomers or polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.